

Potential off-target effects of MRS2690

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Compound of Interest

Compound Name: MRS2690
Cat. No.: B10772397

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MRS2690 Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting guides, and frequently asked questions regarding the use of **MRS2690** in experimental settings.

Initial Clarification: Contrary to some inquiries, **MRS2690** is a potent and selective agonist for the P2Y14 receptor, not the P2Y6 receptor. This guide is based on its well-documented activity as a P2Y14 agonist.

Frequently Asked Questions (FAQs)

Q1: What is **MRS2690** and what is its primary molecular target?

A1: **MRS2690** is a synthetic analog of UDP-glucose. It is a potent and selective agonist for the P2Y14 receptor, a G protein-coupled receptor (GPCR) involved in various physiological processes, particularly immune responses.[1][2][3]

Q2: How does the potency of **MRS2690** compare to the endogenous P2Y14 agonist, UDP-glucose?

A2: **MRS2690** is significantly more potent than UDP-glucose. It exhibits an EC50 of approximately 49 nM at the human P2Y14 receptor, making it about 7-fold more potent than UDP-glucose.[1][2][3]

Q3: What are the known off-target effects of **MRS2690**, particularly concerning other P2Y receptors?

A3: **MRS2690** is known for its high selectivity for the P2Y14 receptor. Studies have shown that contractile responses to **MRS2690** were unaffected by the P2Y6 antagonist MRS2578, indicating a lack of significant activity at the P2Y6 receptor in that context.^[4] Additionally, unlike UDP-glucose, **MRS2690** is reported to be inactive at the P2Y2 receptor.^[5] However, a comprehensive screening across all P2Y subtypes is advisable for highly sensitive experimental systems.

Q4: What is the signaling pathway activated by **MRS2690**?

A4: The P2Y14 receptor, the target of **MRS2690**, primarily couples to the G α i subunit of heterotrimeric G proteins.^[6] This coupling leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.^{[6][7]} In some cell types, P2Y14 receptor activation can also lead to the activation of Mitogen-Activated Protein Kinase (MAPK) signaling pathways, such as ERK1/2 phosphorylation, and G β γ -mediated activation of phospholipase C (PLC), resulting in calcium mobilization.^{[7][8]}

Q5: How should I reconstitute and store **MRS2690**?

A5: **MRS2690** is typically reconstituted in water.^[1] For storage, it is recommended to keep the solid compound at -20°C. Once in solution, it is best to prepare aliquots and store them at -20°C for up to one month to avoid repeated freeze-thaw cycles. For optimal results, solutions should be made fresh for each experiment.

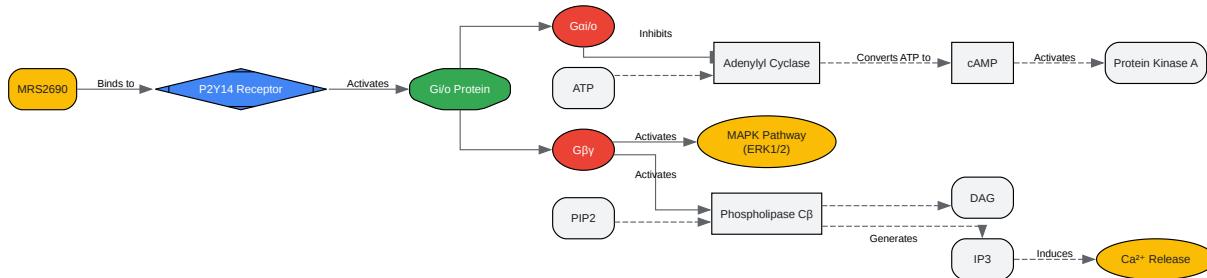
Data Presentation

Table 1: Potency and Selectivity Profile of **MRS2690**

Ligand	Target Receptor	Potency (EC50)	Notes
MRS2690	P2Y14	~49 nM	Potent and selective agonist.
UDP-glucose	P2Y14	~350 nM	Endogenous agonist; ~7-fold less potent than MRS2690.
MRS2690	P2Y2	Inactive	Demonstrates selectivity over the P2Y2 receptor.[5]
MRS2690	P2Y6	No significant activity	Functional studies show no effect by a P2Y6 antagonist.[4]

Mandatory Visualizations

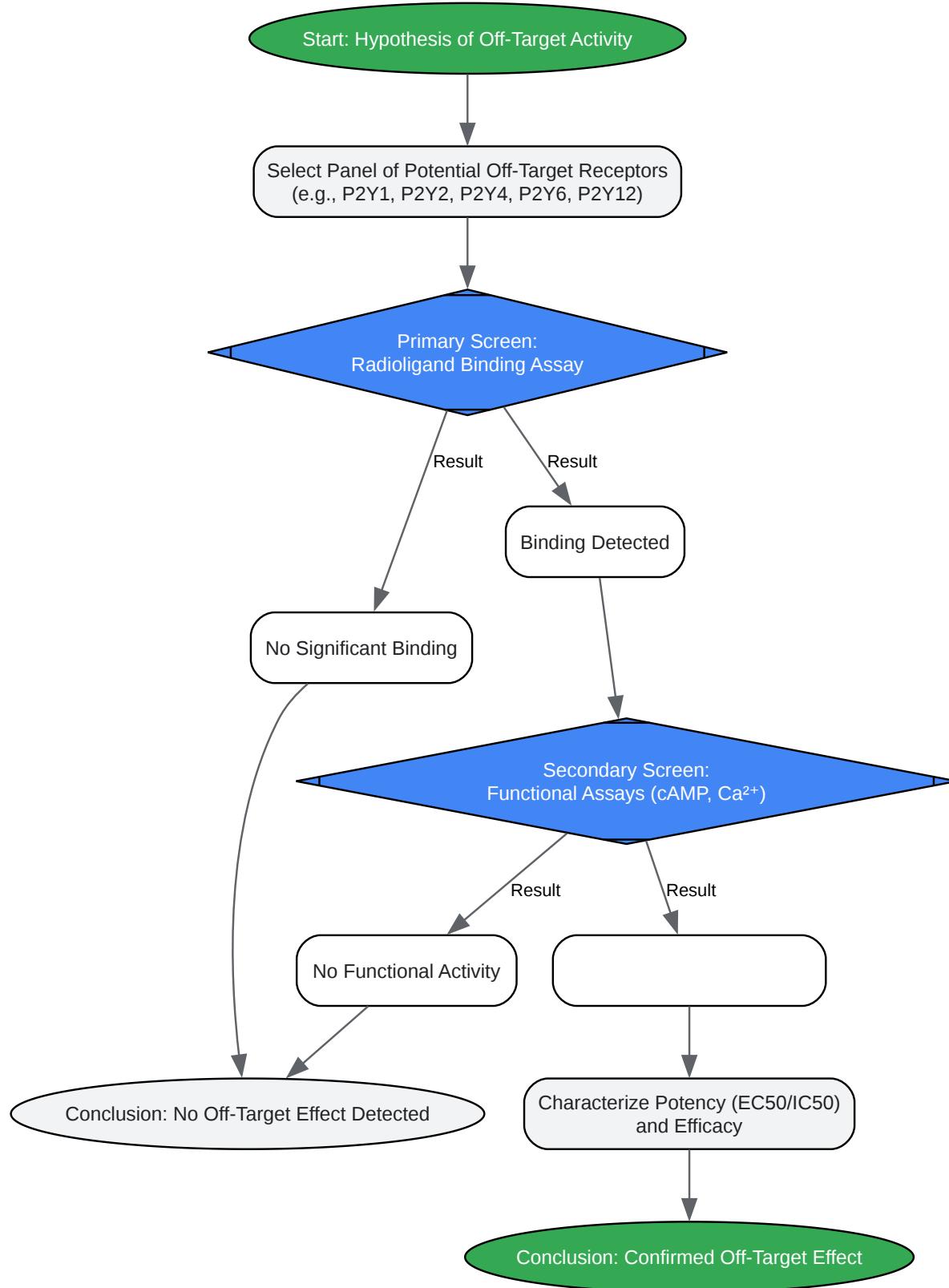
P2Y14 Receptor Signaling Pathway



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Caption: P2Y14 receptor signaling cascade upon activation by **MRS2690**.

Experimental Workflow: Assessing Off-Target Effects



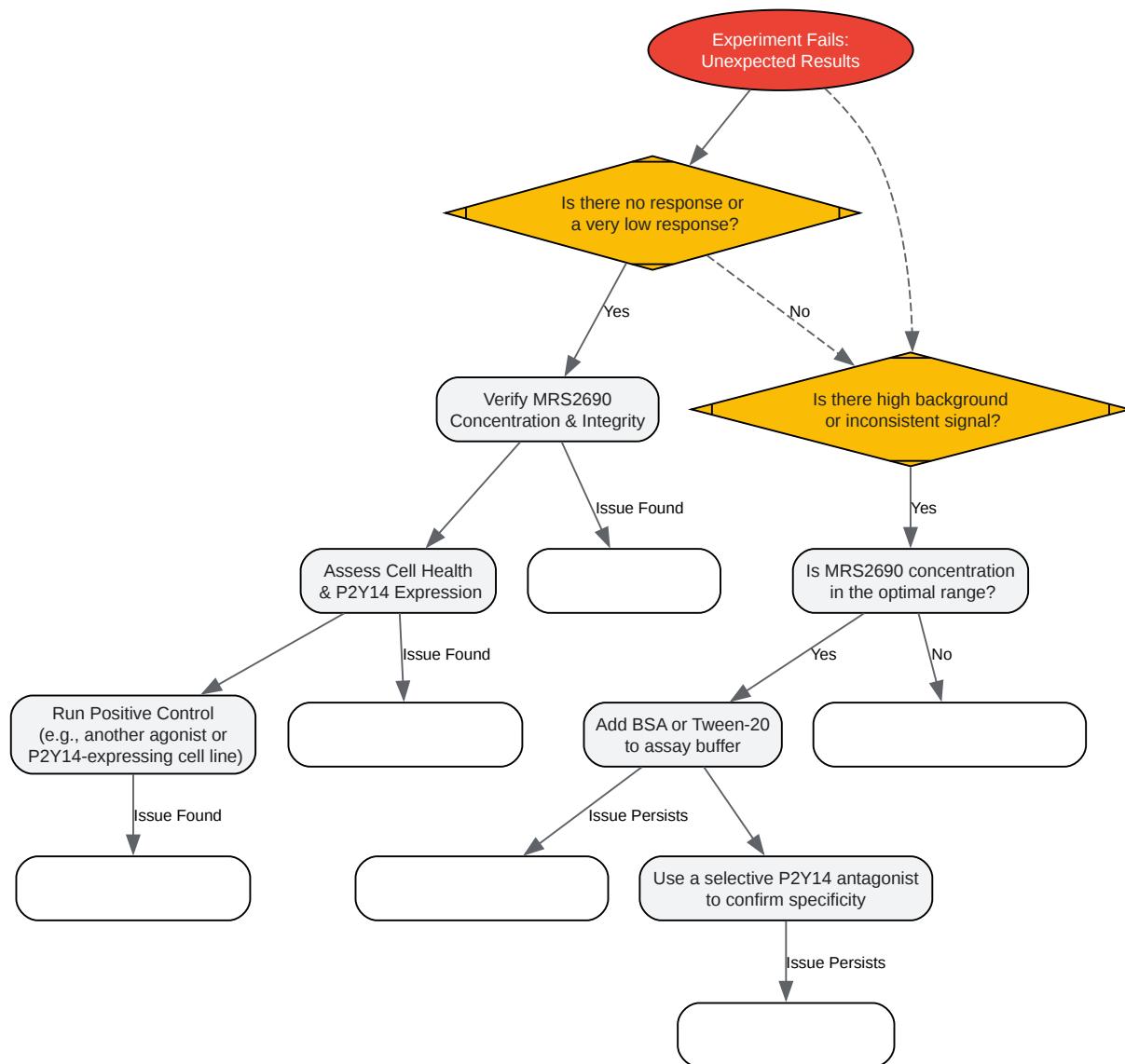
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Caption: Workflow for systematically evaluating potential off-target effects.

Troubleshooting Guide

Issue	Potential Cause	Recommended Solution
No or low response to MRS2690	<p>1. Incorrect concentration: Agonist concentration is too low. 2. Cell health: Cells are not healthy or responsive. 3. Receptor expression: Low or no P2Y14 receptor expression in the cell line. 4. Compound degradation: Improper storage or handling of MRS2690.</p>	<p>1. Perform a dose-response curve starting from low nM to high μM concentrations. 2. Check cell viability and passage number. Use cells at optimal confluence. 3. Verify P2Y14 expression via qPCR, Western blot, or by using a positive control cell line. 4. Prepare fresh solutions from solid stock. Aliquot and store at -20°C.</p>
High background or non-specific signal	<p>1. Agonist concentration too high: High concentrations can lead to non-specific effects. 2. Non-specific binding: MRS2690 may be binding to plasticware or other proteins. 3. Endogenous receptor activity: Other endogenous GPCRs in the cell line may be contributing to the signal.</p>	<p>1. Use the lowest effective concentration based on your dose-response curve. 2. Include a low concentration of a non-ionic detergent (e.g., 0.01% Tween-20) or BSA in your assay buffer. 3. Use a selective P2Y14 antagonist (e.g., PPTN) to confirm that the observed effect is P2Y14-mediated.</p>
Inconsistent results between experiments	<p>1. Variability in cell culture: Differences in cell passage number, confluence, or plating density. 2. Reagent preparation: Inconsistent preparation of MRS2690 dilutions or other assay reagents. 3. Assay conditions: Variations in incubation times, temperature, or plate reader settings.</p>	<p>1. Standardize cell culture procedures. Use cells within a defined passage number range. 2. Prepare fresh dilutions for each experiment from a validated stock solution. 3. Follow a strict, standardized protocol for all assay steps.</p>

Troubleshooting Logic Diagram



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